Cenisertib
描述
Cenisertib, also known as AS-703569 or R-763, is an investigational drug . It is an aurora kinase inhibitor and an ATP-competitive multi-kinase inhibitor . It blocks the activity of Aurora-kinase-A/B, ABL1, AKT, STAT5, and FLT3 . It has been investigated for use in solid tumors, leukemia (myeloid), myelodysplastic syndrome, and unspecified cancer/tumors .
Molecular Structure Analysis
The molecular formula of Cenisertib is C24H30FN7O . Its average weight is 451.55 and its monoisotopic mass is 451.249586777 .Chemical Reactions Analysis
Cenisertib is an ATP-competitive inhibitor . It blocks the activity of several kinases, thereby inducing major growth-inhibitory effects by blocking the activity of several different molecular targets in neoplastic mast cells (MC) .Physical And Chemical Properties Analysis
The chemical formula of Cenisertib is C24H30FN7O . Its average weight is 451.55 and its monoisotopic mass is 451.249586777 .科学研究应用
1. 当前研究概况 Cenisertib 的研究应用并未直接在所引用的论文中找到。然而,探索相关领域的研究趋势至关重要,因为它们可能为 Cenisertib 的应用提供间接的见解或未来方向。其中一个领域是太赫兹(THz)成像和传感技术在医学应用中的使用,例如癌症和烧伤诊断,这可能与未来 Cenisertib 研究相交 (Wilmink & Grundt, 2011)。
2. 科学研究中的数据共享 了解科学技术领域中数据共享和重复使用实践对推动 Cenisertib 研究至关重要。像 Wallis、Rolando 和 Borgman(2013)等人的研究提供了关于科学界数据共享中的挑战和机遇的见解,这对于合作研究和 Cenisertib 研究领域的进展至关重要 (Wallis, Rolando, & Borgman, 2013)。
3. 跨学科研究方法 Cenisertib 的研究可以受益于跨学科方法,如 Hiatt、Haslam 和 Osuch(2009)所做的乳腺癌与环境研究中心(BCERC)的研究。这种方法将基础生物学研究与流行病学研究和社区整合联系起来,这可能是未来 Cenisertib 研究的一个模型 (Hiatt, Haslam, & Osuch, 2009)。
4. 学术更新的重要性 像 Cenisertib 这样的新药物的研究通常需要学术更新和接受新范式。Nitsch(2014)讨论了学术界对新观念的抵制以及对整体观点的需求,这对于药物研究的突破至关重要 (Nitsch, 2014)。
5. 分离科学的趋势 类似毛细管电色谱(CEC)的研究领域可能会影响 Cenisertib 研究中使用的方法。Huo 和 Kok(2008)的综述突出了分离科学的趋势,这对制药研究至关重要 (Huo & Kok, 2008)。
6. 研究中的伦理考虑 伦理考虑在科学研究的所有领域中都至关重要,包括 Cenisertib 研究。Avorn(2009)讨论了比较效果研究的伦理问题,这对评估像 Cenisertib 这样的新药物非常重要 (Avorn, 2009)。
属性
IUPAC Name |
(1S,2S,3R,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN7O/c1-14-11-17(5-6-19(14)32-9-7-31(2)8-10-32)28-24-27-13-18(25)23(30-24)29-21-16-4-3-15(12-16)20(21)22(26)33/h3-6,11,13,15-16,20-21H,7-10,12H2,1-2H3,(H2,26,33)(H2,27,28,29,30)/t15-,16+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOVGRCOLZZTPF-QMKUDKLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3C4CC(C3C(=O)N)C=C4)F)N5CCN(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)N[C@@H]3[C@@H]4C[C@H]([C@@H]3C(=O)N)C=C4)F)N5CCN(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
R763 is a highly potent and specific inhibitor of Aurora kinase, which has been shown to block proliferation and trigger apoptosis (cell death) in several tumor cell lines including cervical, colon, lung, pancreas and prostate. The over-expression of Aurora kinase can cause cells to rapidly develop an abnormal number of chromosomes. Elevated levels of Aurora kinase are frequently associated with various human cancers and inhibition of this enzyme disrupts cell division and promotes apoptosis. [Rigel Pharmaceuticals Press Release] A probable target for R763 is Aurora kinase A (serine/threonine protein kinase 6). | |
Record name | Cenisertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06347 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cenisertib | |
CAS RN |
871357-89-0 | |
Record name | Cenisertib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871357890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cenisertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06347 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CENISERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5277GPA358 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。